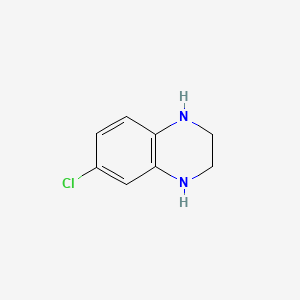

6-Chloro-1,2,3,4-tetrahydroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWVMNMIHNOTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224433 | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73855-45-5 | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods are pivotal in constructing the 6-Chloro-1,2,3,4-tetrahydroquinoxaline scaffold. These approaches often involve the reduction of a pre-formed quinoxaline (B1680401) ring system, providing an efficient route to the desired saturated heterocyclic structure.

Reductive Strategies for Quinoxaline Precursors

Reductive strategies are the most common and direct methods for the synthesis of 1,2,3,4-tetrahydroquinoxalines from their aromatic quinoxaline counterparts. These methods include catalytic hydrogenation and metal-free reduction techniques.

Catalytic hydrogenation is a widely employed method for the reduction of quinoxalines to their tetrahydro derivatives. This process typically involves the use of molecular hydrogen in the presence of a metal catalyst. Various substituted quinoxalines can be rapidly reduced to their corresponding 1,2,3,4-tetrahydro derivatives in high yields using borane (B79455) in a THF solution. researchgate.net For 2,3-disubstituted compounds, this reduction is stereoselective, exclusively yielding the cis-isomers. researchgate.net Another effective reagent system is sodium borohydride (B1222165) with zinc chloride, which facilitates the reduction of a broad range of substituted quinoxalines under mild conditions. researchgate.net Additionally, transfer hydrogenation using a Cp*Ir-diamine catalyst with sodium formate (B1220265) as the hydrogen source in an aqueous medium has proven effective for the selective reduction of various quinoxalines. researchgate.net

Recent advancements have led to the development of metal-free, one-pot cascade reactions for the synthesis of tetrahydroquinoxalines. rsc.org One such method involves the reduction of nitroarenes, cyclization, and subsequent hydrogenation of imines using B2cat2 and water. rsc.org This approach allows for the direct construction of dihydroquinoxalinones and tetrahydroquinoxalines from readily available 2-nitroanilines or o-dinitrobenzenes with α-ketoesters and α-diketones. rsc.org This strategy is noted for its good to excellent yields and tolerance of various functional groups. rsc.org Another metal-free approach utilizes B(C6F5)3 as a catalyst and polymethylhydrosiloxane (B1170920) (PMHS) as a reductant for the tandem cyclization of 1,2-diaminobenzenes with ketoesters followed by reduction. researchgate.net

The synthesis of enantiomerically pure tetrahydroquinoxalines is of significant interest due to their presence in many bioactive molecules. nih.gov Asymmetric hydrogenation, utilizing chiral catalysts, is a primary method to achieve this.

Iridium-based catalysts have demonstrated high efficiency in the asymmetric hydrogenation of quinoxalines. A notable example is the use of an iridium-difluorphos complex, which catalyzes the hydrogenation of a wide array of 2-alkyl- and 2-aryl-substituted quinoxalines under mild conditions, yielding the corresponding 2-substituted-1,2,3,4-tetrahydroquinoxalines with good to excellent enantioselectivities (up to 95% ee). acs.org The addition of amines has been shown to have a positive effect on the enantioselectivity of asymmetric hydrogenation of 2-phenylquinoxaline (B188063) and its derivatives when catalyzed by chiral cationic dinuclear triply halide-bridged iridium complexes. nih.gov Another effective system involves a catalyst made in situ from [Ir(COD)Cl]2 and the monodentate phosphoramidite (B1245037) ligand (S)-PipPhos, which, in the presence of piperidine (B6355638) hydrochloride, achieves full conversions and enantioselectivities up to 96%. rug.nl

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Quinoxaline Derivatives

| Catalyst System | Substrate Scope | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Iridium-difluorphos complex | 2-alkyl- and 2-aryl-substituted quinoxalines | Up to 95% | acs.org |

| [{Ir(H)[diphosphine]}2(μ-X)3]X with amine additive | 2-phenylquinoxaline and derivatives | High | nih.gov |

| [Ir(COD)Cl]2 / (S)-PipPhos with piperidine HCl | 2- and 2,6-substituted quinoxalines | Up to 96% | rug.nl |

| Ir/phosphine/I2 system | Quinolines | Up to 96% | dicp.ac.cn |

A rhodium-thiourea diphosphine catalytic system provides a green and practical method for the asymmetric hydrogenation of quinoxaline derivatives. nih.gov This system operates under mild conditions (1 MPa H2 pressure at room temperature) and has been successfully scaled up to the gram scale without loss of catalytic activity or enantioselectivity. nih.gov The introduction of a strong Brønsted acid, such as HCl, activates the substrate and facilitates anion binding between the substrate and the ligand, which is crucial for the reaction's success. nih.govrsc.org This catalytic transformation is believed to proceed via an outer-sphere mechanism. nih.gov This method has been shown to convert a variety of quinoxaline substrates into their corresponding products with excellent yields (up to 98%) and enantioselectivities (up to 99% ee). nih.gov

Table 2: Rhodium-Thiourea Catalyzed Asymmetric Hydrogenation of Quinoxalines

| Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|

| Various quinoxaline derivatives | Up to 98 | Up to 99 | nih.gov |

| 6,7-difluoro-2-methyl-quinoxaline hydrochloride (gram scale) | 90 | 96 | rsc.org |

Asymmetric Hydrogenation Protocols for Enantiopure Tetrahydroquinoxalines

Stereodivergent Asymmetric Synthesis

The creation of specific stereoisomers of tetrahydroquinoxaline derivatives is crucial for their application in various fields. Stereodivergent asymmetric hydrogenation of disubstituted quinoxalines presents a powerful method for preparing both cis- and trans-enantioenriched disubstituted tetrahydroquinoxalines. nih.gov This approach allows for the selective formation of a particular stereoisomer through the use of appropriate chiral catalysts and reaction conditions. nih.gov

Recent advancements have highlighted the use of earth-abundant metals like manganese in catalyzing these asymmetric hydrogenations. nih.gov By carefully selecting the chiral ligand, it is possible to control the stereochemical outcome of the reaction, leading to high diastereomeric ratios (up to >20:1) and excellent enantiomeric excesses (up to 99% ee). nih.gov This ligand-controlled strategy is pivotal in overcoming the challenges associated with controlling the stereochemistry at two newly formed chiral centers. nih.gov The challenges in such syntheses include potential racemization through tautomerism of imine and enamine intermediates and the influence of the first-formed chiral center on the stereochemistry of the second. nih.gov

| Catalyst System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Manganese-based catalyst with specific chiral ligand | >20:1 | up to 99% |

| Iridium-catalyzed asymmetric hydrogenation | up to 20:1 | up to 94% |

| Rhodium-thiourea catalyzed asymmetric hydrogenation | Not specified | High |

This table summarizes the effectiveness of different catalytic systems in the stereodivergent asymmetric synthesis of tetrahydroquinoxaline derivatives.

An iridium-catalyzed asymmetric hydrogenation protocol has also been developed for the synthesis of chiral tetrahydroquinoxaline derivatives. rsc.org By adjusting the reaction solvent, it is possible to selectively obtain both enantiomers of mono-substituted chiral tetrahydroquinoxalines in high yields and with excellent enantioselectivities. rsc.org For 2,3-disubstituted derivatives, this method predominantly yields the cis-hydrogenation products. rsc.org Similarly, rhodium-thiourea complexes have been employed for the highly enantioselective synthesis of tetrahydroquinoxalines. nih.gov

Cycloaddition Reactions

Cycloaddition reactions provide an efficient means of constructing the tetrahydroquinoxaline ring system in a single step.

The oxidative [4+2] cycloaddition of o-phenylenediamine-derived disulfonamides with various alkenes is a notable strategy for assembling the tetrahydroquinoxaline framework. osti.govresearchgate.net This reaction is believed to proceed through an inverse-electron-demand Diels-Alder (IEDDA) mechanism. osti.govresearchgate.net In this process, the o-phenylenediamine (B120857) derivative, upon oxidation, forms a diimine intermediate which then acts as the diene in the cycloaddition with an alkene (the dienophile). researchgate.net This methodology has been successfully applied in the synthesis of fullerene-fused tetrahydroquinoxaline derivatives, demonstrating its utility with electron-deficient reactants. osti.govresearchgate.net

A significant advantage of some oxidative [4+2] cycloaddition strategies is the ability to perform them under metal-free conditions. This circumvents the need for potentially toxic and expensive metal catalysts. researchgate.net The in-situ generation of quinone diimine intermediates from protected o-phenylenediamines can react with double bonds on various substrates to form the cycloadducts. researchgate.net These metal-free approaches enhance the greenness and practicality of the synthesis.

Condensation and Intramolecular Cyclization Reactions

The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a classical and direct method for forming the quinoxaline core, which can then be reduced to the tetrahydroquinoxaline. A more advanced approach involves a one-pot tandem cyclization and hydrosilylation. nih.gov

A borane-catalyzed tandem cyclization/hydrosilylation of 1,2-diaminobenzenes with 1,2-diketones offers an efficient route to trans-2,3-disubstituted-1,2,3,4-tetrahydroquinoxalines. nih.gov This method provides high yields and excellent diastereoselectivities. nih.gov The use of an enantioenriched borane-based catalyst can render the reaction asymmetric, affording enantioenriched products with high diastereo- and enantiocontrol. nih.gov

| Reactants | Catalyst | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| 1,2-diaminobenzenes and 1,2-diketones | Frustrated Lewis pair-based catalyst | trans-2,3-disubstituted-1,2,3,4-tetrahydroquinoxalines | >20:1 | Not applicable |

| 1,2-diaminobenzenes and 1,2-diketones | Enantioenriched borane-based catalyst | Enantioenriched trans-2,3-disubstituted-1,2,3,4-tetrahydroquinoxalines | >20:1 | up to >99% |

This table illustrates the outcomes of borane-catalyzed tandem cyclization/hydrosilylation for the synthesis of tetrahydroquinoxaline derivatives.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. tcichemicals.comnih.gov These reactions are advantageous due to their atom economy, reduced number of synthetic steps, and the ability to generate molecular diversity. tcichemicals.com

The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-known MCR for the synthesis of tetrahydroquinolines and can be adapted for tetrahydroquinoxalines. researchgate.net This typically involves the reaction of an aniline (B41778), an aldehyde, and an activated alkene. For the synthesis of tetrahydroquinoxalines, a suitably substituted o-phenylenediamine would be the starting diamine.

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further functionalization or derivatization can be carried out to modify its properties. The secondary amine groups and the aromatic ring are the primary sites for such modifications.

Derivatization of the nitrogen atoms can be achieved through reactions such as acylation, sulfonylation, or reaction with isocyanates to form ureas. The derivatization of the related tetrahydroisoquinoline scaffold with menthyl chloroformate to form diastereomeric carbamates for chiral resolution suggests that similar derivatization of the tetrahydroquinoxaline nitrogen is feasible.

Functionalization of the aromatic ring of the tetrahydroquinoxaline system can be achieved through electrophilic aromatic substitution reactions. For instance, the nitration of tetrahydroquinoline has been studied, and conditions have been developed to achieve regioselectivity. researchgate.net By protecting the amino group, nitration can be directed to specific positions on the benzene (B151609) ring. researchgate.net This demonstrates the potential for introducing other functional groups onto the chloro-substituted benzene ring of this compound, allowing for the synthesis of a wider range of derivatives.

Chlorosulfonation of Tetrahydroquinoxaline Diones

The introduction of a sulfonyl chloride group onto the quinoxaline scaffold is a key step for the synthesis of various derivatives, such as sulfonamides and hydrazides. A common precursor for this functionalization is quinoxaline-2,3-dione. This starting material can be readily synthesized by the condensation of an appropriately substituted o-phenylenediamine with oxalic acid. tcichemicals.comyoutube.com

The direct chlorosulfonation of quinoxaline-2,3-dione is achieved using chlorosulfonic acid. This reaction typically proceeds by heating the quinoxaline-2,3-dione with an excess of chlorosulfonic acid, leading to the formation of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. academicjournals.org This sulfonyl chloride derivative is a versatile intermediate for further chemical transformations.

While the outline specifies the chlorosulfonation of a tetrahydroquinoxaline dione (B5365651), the available literature primarily details the chlorosulfonation of the aromatic quinoxaline-2,3-dione. The subsequent reduction of the dione functionality would then yield the corresponding sulfonated tetrahydroquinoxaline. Common reduction methods for such systems include catalytic hydrogenation or the use of hydride reducing agents. nih.govmasterorganicchemistry.com For instance, catalytic hydrogenation of quinoxaline derivatives using catalysts like Rhodium-thiourea complexes has been shown to be effective. nih.gov

Table 1: Synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

| Starting Material | Reagent | Product | Reference |

| Quinoxaline-2,3-dione | Chlorosulfonic acid | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | academicjournals.org |

N-Substitution Reactions on the Tetrahydroquinoxaline Scaffold

The nitrogen atoms of the tetrahydroquinoxaline ring system are amenable to substitution, allowing for the introduction of a wide variety of functional groups and molecular complexity. These N-substitution reactions, primarily N-alkylation and N-acylation, are fundamental in modifying the properties of the parent compound.

N-Alkylation: This process involves the introduction of alkyl groups onto one or both of the nitrogen atoms of the tetrahydroquinoxaline core. Typically, this is achieved by reacting the tetrahydroquinoxaline with an alkyl halide in the presence of a base. The base is necessary to deprotonate the nitrogen atom, increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate or triethylamine. The choice of solvent can influence the reaction efficiency, with polar aprotic solvents like DMF often being employed.

N-Acylation: The introduction of acyl groups to the nitrogen atoms is another important transformation. This is commonly carried out by reacting the tetrahydroquinoxaline with an acyl chloride or an acid anhydride. Similar to N-alkylation, a base is often required to facilitate the reaction. Pyridine (B92270) is a frequently used base and can also serve as the solvent. These N-acylated derivatives are amides and can exhibit different chemical and biological properties compared to their N-alkylated counterparts. A notable example includes the synthesis of tetrahydroquinoxaline sulfonamide derivatives where an N-acylation with a sulfonyl chloride is a key step. rsc.org

Incorporation of Specific Functional Groups (e.g., Sulfonamides, Hydrazides)

The versatile sulfonyl chloride intermediate, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, serves as a gateway to a variety of important functional groups, most notably sulfonamides and hydrazides.

Sulfonamides: The synthesis of sulfonamides is achieved through the reaction of the sulfonyl chloride with a primary or secondary amine. researchgate.net This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction. The diversity of commercially available amines allows for the synthesis of a large library of sulfonamide derivatives with varying steric and electronic properties.

Hydrazides: The synthesis of sulfonohydrazides involves the reaction of the sulfonyl chloride with hydrazine (B178648) hydrate. academicjournals.org This reaction proceeds readily, often by stirring the reactants in a suitable solvent like methanol (B129727) at room temperature, followed by refluxing to ensure completion. academicjournals.org The resulting 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide can be further reacted with aldehydes or ketones to form corresponding hydrazones, which are of interest in medicinal chemistry. academicjournals.org

Table 2: Synthesis of Sulfonamide and Hydrazide Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | Primary/Secondary Amine | Sulfonamide | researchgate.net |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | Hydrazine hydrate | Sulfonohydrazide | academicjournals.org |

Palladium-Organo Relay Catalysis for Heterocycle Formation

Palladium catalysis has emerged as a powerful tool for the construction of heterocyclic frameworks, including tetrahydroquinoxalines. These methods often offer high efficiency and selectivity under mild reaction conditions. One notable approach involves the palladium-catalyzed intramolecular C-N bond formation. For instance, a highly regio- and stereoselective synthesis of tetrahydroquinoxalines can be achieved through the SN2-type ring-opening of activated aziridines with 2-bromoanilines, followed by a palladium-catalyzed intramolecular amination. numberanalytics.com

Another strategy utilizes a palladium-catalyzed alkene carboamination reaction. This transformation can generate tetrahydroquinoxalines containing quaternary carbon stereocenters with high levels of asymmetric induction. researchgate.net The reaction involves the coupling of aniline derivatives bearing pendant alkenes with aryl or alkenyl halides, catalyzed by a palladium complex with a chiral ligand. researchgate.net These methods highlight the utility of palladium catalysis in constructing the core tetrahydroquinoxaline ring system, which can be further functionalized.

Visible-Light Mediated Dehydrogenation for N-Containing Heterocycles

In recent years, visible-light photoredox catalysis has gained significant traction as a green and sustainable method for organic synthesis. This approach has been successfully applied to the synthesis of tetrahydroquinoline and related N-heterocycles. One such method involves the condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-mediated cyclization to yield substituted tetrahydroquinolines. nih.govnih.gov

Another innovative approach utilizes chlorophyll (B73375) as a natural and green photosensitizer. In this method, tetrahydroquinolines are synthesized from N,N-dimethylanilines and maleimides in the presence of chlorophyll under visible light irradiation in an air atmosphere. academicjournals.orgnih.gov The reaction proceeds via a direct cyclization involving a C-H bond functionalization. These visible-light-mediated methods offer mild reaction conditions and demonstrate excellent functional group tolerance, providing a modern and environmentally friendly alternative for the synthesis of these important heterocyclic compounds.

Reactivity and Reaction Mechanisms of 6 Chloro 1,2,3,4 Tetrahydroquinoxaline

Influence of Chlorine Substitution on Reactivity Profile

The chlorine atom at the 6-position of the tetrahydroquinoxaline ring system is an electron-withdrawing group, which modulates the electron density of the aromatic ring. This substitution can affect the reactivity of the compound in electrophilic aromatic substitution reactions. Generally, the presence of a deactivating group like chlorine would be expected to decrease the rate of electrophilic attack on the benzene (B151609) ring.

In the broader context of quinoxaline (B1680401) chemistry, the electronic nature of substituents has been shown to play a crucial role in their biological activity and reactivity. For instance, in a series of anticancer quinoxaline derivatives, the replacement of an electron-releasing group with an electron-withdrawing group such as chlorine was found to decrease the activity. figshare.com This suggests that the electron-withdrawing nature of the chlorine atom can significantly alter the molecule's interaction with biological targets.

Mechanistic Investigations of Synthetic Pathways

The synthesis of 1,2,3,4-tetrahydroquinoxalines often involves the reduction of the corresponding quinoxaline. Mechanistic studies of these synthetic pathways provide valuable insights into the reaction coordinates and the factors governing selectivity and efficiency.

Mechanistic Aspects of Oxidative Cycloadditions

An alternative approach to the synthesis of tetrahydroquinoxalines involves the oxidative cycloaddition of o-phenylenediamines with alkenes. A metal-free oxidative [4 + 2] coupling has been reported, which proceeds under benign reaction conditions. figshare.comnih.gov Mechanistic studies of this transformation suggest the intermediacy of benzoquinone diimides. figshare.comnih.gov These highly reactive intermediates are generated in situ from the oxidation of the o-phenylenediamine (B120857) and then undergo a [4 + 2] cycloaddition with the alkene to furnish the tetrahydroquinoxaline ring system. This method provides a complementary route to functionalized tetrahydroquinoxalines. figshare.comnih.gov

Theoretical Studies on Reaction Pathways

Theoretical and computational studies provide significant insights into the plausible reaction pathways for the formation and transformation of the 6-Chloro-1,2,3,4-tetrahydroquinoxaline scaffold. While specific theoretical studies exclusively on this compound are not extensively documented in the provided literature, valuable information can be extrapolated from computational analyses of closely related quinoxaline and tetrahydroquinoline systems. These studies often employ methods like Density Functional Theory (DFT) to elucidate reaction mechanisms, transition states, and the influence of substituents on reactivity.

A notable example of theoretical investigation into a related system involves the Rh–thiourea-catalyzed asymmetric hydrogenation of quinoxalines to produce chiral tetrahydroquinoxalines. nih.gov For the hydrogenation of 6-chloro-2-methylquinoxaline, DFT calculations were instrumental in understanding the reaction mechanism. nih.gov The studies revealed that a strong Brønsted acid, such as HCl, not only activates the substrate but also facilitates an anion binding between the substrate and the ligand. nih.gov A key finding from these theoretical models is that the chloride ion assists in the heterolytic cleavage of dihydrogen, which is crucial for regenerating the active dihydride species and HCl. This step was identified as the rate-determining step in the catalytic cycle. nih.gov Furthermore, the computational results, supported by deuterium (B1214612) labeling experiments, suggested that this catalytic transformation likely proceeds via an outer-sphere mechanism. nih.gov

In a different context, theoretical studies have been successfully applied to understand the regioselectivity of electrophilic aromatic substitution on the tetrahydroquinoline ring, a system structurally analogous to the benzene ring of this compound. For the nitration of tetrahydroquinoline and its N-protected derivatives, computational studies were performed to analyze the stability of the σ-complexes for all possible nitro isomers. researchgate.net These calculations, conducted at the B3LYP/6-31++G** level of theory, considered both gas and water condensed phases for the neutral and N-protonated species. researchgate.net The theoretical findings were in strong agreement with experimental results, accurately predicting the observed regioselectivity. researchgate.net Such studies underscore the power of computational chemistry to predict how the electronic properties of the tetrahydroquinoxaline ring and its substituents, including the chloro group at the 6-position, would direct the course of various reactions.

These examples of theoretical studies on related heterocyclic systems provide a framework for understanding the potential reaction pathways of this compound. They highlight the importance of computational modeling in elucidating complex reaction mechanisms, identifying rate-determining steps, and predicting the outcomes of chemical transformations.

Transformations Involving the Tetrahydroquinoxaline Ring System

The tetrahydroquinoxaline ring system is a versatile scaffold that can undergo various transformations, leading to a diverse range of functionalized derivatives. These transformations can involve reactions that modify the substituents on the aromatic ring, alter the pyrazine (B50134) ring, or even lead to the construction of more complex fused heterocyclic systems.

One of the fundamental transformations is the synthesis of the tetrahydroquinoxaline ring itself, often through domino reactions. nih.gov These multi-step sequences, carried out in a single pot, are highly efficient for building the core structure. For instance, a reduction-reductive amination strategy starting from 2-nitroarylketones and aldehydes under hydrogenation conditions can yield tetrahydroquinolines, a related class of compounds. nih.gov This process involves the initial reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced. nih.gov Another approach involves a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence, where an initial reductive amination is followed by an intramolecular SNAr ring closure to form the heterocyclic ring. nih.gov

Metal-mediated reactions also offer a pathway for the transformation of precursors into the tetrahydroquinoline ring system, which can be conceptually extended to tetrahydroquinoxalines. An iron(III)-catalyzed intramolecular nitrene C-H insertion has been reported for the synthesis of 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov The proposed mechanism for this transformation involves the formation of an iron-nitrene complex, followed by the abstraction of a γ-hydrogen from a side chain to form a benzylic radical, which then undergoes cyclization. nih.gov

The following table provides a summary of illustrative domino reactions used in the synthesis of the related 1,2,3,4-tetrahydroquinoline (B108954) ring system, which can provide insights into potential transformations for synthesizing or modifying the tetrahydroquinoxaline scaffold. nih.gov

| Domino Reaction Type | Starting Materials | Key Mechanistic Steps | Resulting Structure |

| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | Nitro group reduction, cyclic imine formation, imine reduction | 1,2,3,4-Tetrahydroquinoline |

| Reductive Amination-SNAr | --- | Reductive amination, intramolecular SNAr | 1,2,3,4-Tetrahydroquinoline |

| Metal-Mediated C-H Insertion | Aryl azides | Formation of iron-nitrene complex, H-abstraction, radical cyclization | 2-Aryl-1,2,3,4-tetrahydroquinoline |

These examples of ring-forming and transformation reactions highlight the synthetic versatility of the core tetrahydroquinoxaline structure and its analogues. The principles demonstrated in these domino and metal-catalyzed reactions can be applied to the design of novel synthetic routes to functionalized this compound derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 6-Chloro-1,2,3,4-tetrahydroquinoxaline is anticipated to display distinct signals corresponding to the aromatic and aliphatic protons. Based on the spectrum of the parent 1,2,3,4-tetrahydroquinoxaline (B1293668), the aliphatic protons at the C2 and C3 positions are expected to appear as a singlet at approximately 3.3 ppm, indicating their chemical equivalence. The two NH protons at positions 1 and 4 would likely present as a broad singlet.

The aromatic region will be more complex due to the chloro-substitution at the C6 position. The proton at C5, being ortho to the chlorine atom, is expected to be a doublet. The proton at C7, meta to the chlorine, would likely appear as a doublet of doublets, and the proton at C8, para to the chlorine, would be a doublet. The electron-withdrawing nature of the chlorine atom is expected to deshield the adjacent protons, causing their signals to shift downfield compared to the unsubstituted analog.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-3 | ~3.3 | s |

| H-5 | ~6.8-7.0 | d |

| H-7 | ~6.6-6.8 | dd |

| H-8 | ~6.5-6.7 | d |

| N1-H, N4-H | Broad | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the aliphatic carbons C2 and C3 are predicted to have a chemical shift of around 42 ppm. The aromatic carbons will exhibit a range of chemical shifts influenced by the nitrogen atoms and the chlorine substituent. The carbon atom directly bonded to the chlorine (C6) will experience a significant downfield shift. The other aromatic carbons will also show shifts predictable from substituent effect calculations.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-2, C-3 | ~42 |

| C-4a, C-8a | ~135-145 |

| C-5 | ~115-120 |

| C-6 | ~125-130 |

| C-7 | ~115-120 |

| C-8 | ~120-125 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

While specific 2D NMR data for this compound is not available, the expected correlations can be described based on its structure:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between the aromatic protons on the benzene (B151609) ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and their directly attached carbons. It would definitively link the proton signals for C2/C3 and the aromatic protons to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry of the tetrahydroquinoxaline ring and its substituents.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₈H₉ClN₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There would be two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, characteristic of a single chlorine atom.

The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for similar heterocyclic compounds include the loss of a hydrogen atom, followed by ring cleavage. The presence of the chlorine atom would also influence the fragmentation, and fragments containing chlorine would exhibit the characteristic isotopic pattern.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=C Aromatic Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-Cl Stretch | 600-800 | Strong |

These bands would confirm the presence of the amine groups, the aromatic ring, the aliphatic C-H bonds, and the carbon-chlorine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the nitrogen atoms and the chlorine substituent will influence the position and intensity of these absorption maxima. Compared to the parent 1,2,3,4-tetrahydroquinoxaline, a slight bathochromic (red) shift of the absorption bands is anticipated due to the electronic effects of the chlorine atom.

X-ray Crystallography for Solid-State Structural Determination

While experimental data for the target compound is not available, valuable structural insights can be drawn from related quinoxaline (B1680401) derivatives that have been characterized using this method. For instance, the structural study of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a more substituted analog, provides a framework for understanding the core quinoxaline scaffold. uctm.eduresearchgate.net In this related compound, the geometry, including bond lengths and angles, has been meticulously determined. uctm.eduresearchgate.net Such studies on derivatives are crucial as they offer a reliable reference for the anticipated structural parameters of this compound.

For a hypothetical crystal structure of this compound, one could anticipate the key structural parameters based on known chemical principles and data from similar molecules. The table below presents a set of such predicted crystallographic data, which would require experimental verification.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 7.0 - 8.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 650 - 750 |

| Z (molecules per cell) | 4 |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected from an X-ray crystallographic analysis. Experimental determination is necessary for accurate data.

Other Advanced Spectroscopic Techniques for Microstructural Properties

Beyond X-ray crystallography, a suite of other advanced spectroscopic and computational methods can provide a wealth of information regarding the microstructural properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the molecular structure in solution. For this compound, these techniques would provide information on the chemical environment of each hydrogen and carbon atom, respectively. Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), would further allow for the definitive assignment of all proton and carbon signals and establish through-bond and through-space connectivities, confirming the tetrahydroquinoxaline framework and the position of the chlorine substituent.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching vibrations of the secondary amines in the tetrahydro-pyrazine ring, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the benzene ring, and the C-Cl stretching vibration. dergipark.org.tr

Computational Chemistry and Hirshfeld Surface Analysis: In the absence of experimental crystal structures, computational methods like Density Functional Theory (DFT) can be employed to model the geometry and electronic properties of the molecule. uctm.edu A study on a related quinoxaline derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, utilized DFT to calculate optimized geometrical parameters, which were found to be in good agreement with experimental data. uctm.eduresearchgate.net

Furthermore, Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions within a crystal lattice. uctm.eduresearchgate.net This analysis provides insights into the nature and extent of interactions such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state. For this compound, this would be particularly useful for understanding the role of the N-H groups and the chlorine atom in directing the crystal packing.

The following table summarizes the key research findings from the analysis of related compounds, which can be extrapolated to understand the microstructural properties of this compound.

| Technique | Key Findings from Related Compounds | Relevance to this compound |

| X-ray Crystallography | The crystal structure of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione reveals a trigonal planar geometry for the core structure. uctm.eduresearchgate.net | Provides a foundational understanding of the expected bond lengths and angles in the quinoxaline ring system of the target compound. |

| NMR Spectroscopy | Detailed ¹H and ¹³C NMR studies on quinoxaline derivatives allow for the complete assignment of chemical shifts and coupling constants, confirming the molecular structure in solution. | Essential for confirming the identity and purity of this compound and for studying its conformational dynamics in different solvents. |

| FT-IR Spectroscopy | The FT-IR spectrum of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione has been used to identify its characteristic functional groups. uctm.edu | Allows for the identification of key functional groups such as N-H, C-H (aromatic and aliphatic), C=C, and C-Cl in this compound. |

| Computational Chemistry (DFT) | DFT calculations on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione have been used to model its molecular geometry and electronic structure, showing good correlation with experimental data. uctm.eduresearchgate.net | Can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound in the absence of experimental crystallographic data. |

| Hirshfeld Surface Analysis | For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, this analysis has been employed to investigate intermolecular interactions and their contributions to the stability of the crystal structure. uctm.eduresearchgate.net | Can provide valuable insights into the non-covalent interactions that would govern the crystal packing of this compound, influencing its physical properties. |

Advanced Research Perspectives: 6 Chloro 1,2,3,4 Tetrahydroquinoxaline As a Chemical Scaffold

Design Principles for Novel Chemical Architectures

The design of novel chemical architectures based on the 6-chloro-1,2,3,4-tetrahydroquinoxaline scaffold is guided by its inherent structural features and its potential for diverse biological activities. researchgate.net This scaffold is considered a "privileged structure," meaning it can bind to multiple biological targets with high affinity, making it an excellent starting point for drug discovery. researchgate.netcam.ac.uk

Key design principles include:

Bio-isosteric Replacement: The tetrahydroquinoxaline moiety can serve as a bio-isostere for other cyclic structures in known bioactive molecules. For instance, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline has been used as a bio-isosteric scaffold for the phthalazinone motif in the design of new PARP-1 inhibitors. mdpi.comresearchgate.net

Structural Rigidity and Conformational Control: The partially saturated pyrazine (B50134) ring fused to the benzene (B151609) ring provides a semi-rigid framework. This conformational constraint can be advantageous in designing molecules with specific spatial arrangements of functional groups to optimize interactions with biological targets.

Substitution Patterns: The chlorine atom at the 6-position influences the electronic properties of the aromatic ring and can be a key interaction point or a site for further functionalization. The nitrogen atoms in the tetrahydro-pyrazine ring offer sites for substitution, allowing for the modulation of physicochemical properties such as solubility and basicity, and for the introduction of pharmacophoric elements. rasayanjournal.co.in For example, a series of 6-chloroquinoxalines were designed and synthesized as inhibitors of VEGFR-2, a key target in cancer angiogenesis. ekb.egekb.eg

Role in Exploring Chemical Space and Molecular Diversity

The exploration of chemical space is crucial for identifying novel molecules with desired properties. cam.ac.uk The this compound scaffold plays a significant role in this exploration by providing a foundation for generating diverse libraries of compounds.

Diversity-Oriented Synthesis (DOS): The scaffold is well-suited for diversity-oriented synthesis, a strategy that aims to create structurally diverse and complex small molecules. cam.ac.uk By varying the substituents on the nitrogen atoms and the aromatic ring, a wide array of analogs can be generated, populating different regions of chemical space. cam.ac.uk

Access to Novel Scaffolds: The tetrahydroquinoxaline core can be further modified to create more complex, polycyclic systems. For example, novel tricyclic systems possessing structural features of both 1,2,3,4-tetrahydroquinoxaline (B1293668) and decahydropyrido[3,4-b]pyrazine have been synthesized. researchgate.net

SAR by Space: The concept of "Structure-Activity Relationship (SAR) by Space" involves searching vast virtual chemical spaces for analogs of a known active compound to accelerate lead optimization. biosolveit.de The accessibility of derivatives of this compound makes this scaffold valuable for such explorations, allowing researchers to quickly probe the chemical space around a hit compound. biosolveit.denih.gov

Strategies for Stereoselective Chemical Synthesis using the Scaffold

The synthesis of enantiomerically pure tetrahydroquinoxalines is of great interest, as the stereochemistry often plays a crucial role in their biological activity. Several stereoselective synthetic strategies have been developed.

Iridium-Catalyzed Asymmetric Hydrogenation: A notable method involves the iridium-catalyzed asymmetric hydrogenation of quinoxalines. rsc.orgrsc.org This protocol allows for the highly enantioselective synthesis of chiral tetrahydroquinoxaline derivatives. By adjusting the reaction solvent, it is possible to selectively obtain either the (R) or (S) enantiomer with high yields and excellent enantioselectivities. rsc.orgrsc.org

Palladium-Catalyzed Alkene Carboamination: Palladium-catalyzed intramolecular carboamination reactions of aniline (B41778) derivatives with pendant alkenes can generate tetrahydroquinoxalines containing quaternary carbon stereocenters with high levels of asymmetric induction. rsc.org This method is advantageous as it forms both a C-N and a C-C bond in a single transformation. rsc.org

Ring-Opening of Aziridines: A highly regio- and stereoselective route involves the SN2-type ring-opening of activated aziridines with 2-bromoanilines, followed by a palladium-catalyzed intramolecular C-N bond formation to yield tetrahydroquinoxalines. researchgate.netorganic-chemistry.org

Diastereoselective Approaches: Key reaction steps such as N-acylation, Hofmann rearrangement, and ring-closing Buchwald-Hartwig reactions have been employed in diastereoselective syntheses to create complex, polycyclic systems derived from the tetrahydroquinoxaline scaffold. researchgate.net

A summary of selected stereoselective synthesis methods is presented below:

| Method | Catalyst/Reagent | Key Features |

| Asymmetric Hydrogenation | Iridium complex | Solvent-controlled enantioselectivity, high yields, and excellent enantiomeric excess (ee). rsc.orgrsc.org |

| Alkene Carboamination | Palladium complex (e.g., Pd2(dba)3) and chiral ligand (e.g., (S)-Siphos-PE) | Forms quaternary stereocenters with high asymmetric induction. rsc.org |

| Aziridine Ring-Opening | Palladium catalyst for intramolecular C-N coupling | Highly regio- and stereoselective; suitable for racemic and non-racemic synthesis. researchgate.netorganic-chemistry.org |

| Reductive Conjugate Addition/nitro-Mannich | Methanesulfonic acid, Pd-catalyst | High diastereoselectivity, leads to highly substituted 1,2,3,4-tetrahydroquinoxalines. researchgate.net |

Development of Efficient and Scalable Synthetic Methodologies

The development of efficient and scalable synthetic methods is crucial for the practical application of this compound and its derivatives in areas like drug development and materials science.

Catalyst-Free Synthesis: Green and highly efficient catalyst-free protocols have been developed for the synthesis of quinoxalines via the cyclocondensation of aryldiamines and dicarbonyl compounds. researchgate.net These methods often use environmentally benign solvents like methanol (B129727) and can be performed at room temperature with very short reaction times, making them suitable for large-scale synthesis. researchgate.net

Heterogeneous Catalysis: The use of recyclable catalysts, such as alumina-supported heteropolyoxometalates, offers an efficient and environmentally friendly approach. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. nih.gov

Ultrasound and Microwave Irradiation: The use of ultrasound or microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of quinoxaline (B1680401) derivatives. researchgate.netresearchgate.net These techniques often lead to shorter reaction times and cleaner reaction profiles.

Continuous Flow Synthesis: Asymmetric hydrogenation methods have been successfully adapted to continuous flow conditions, enabling the gram-scale production of chiral tetrahydroquinoxalines with comparable yields and enantioselectivities to batch processes. rsc.org

The table below summarizes various synthetic approaches for quinoxaline and tetrahydroquinoxaline derivatives:

| Synthetic Approach | Conditions | Advantages |

| Catalyst-Free Condensation | Methanol, room temperature, 1-minute reaction time | Green, rapid, scalable to gram-scale. researchgate.net |

| Heterogeneous Catalysis | Alumina-supported molybdophosphovanadates, toluene, room temperature | Recyclable catalyst, mild conditions, high yields. nih.gov |

| Transfer Hydrogenation | CoBr2·H2O/terpyridine with NH3·BH3 | Inexpensive catalyst, ambient conditions. organic-chemistry.org |

| Ultrasound Irradiation | Ethanol, room temperature | Catalyst-free, simple operation, high reaction rates, excellent yields. researchgate.net |

Integration of Computational and Synthetic Approaches for Rational Chemical Design

The integration of computational and synthetic chemistry is a powerful strategy for the rational design of novel molecules based on the this compound scaffold. nih.govnih.govfrontiersin.org

Molecular Docking and Modeling: Computational docking studies are used to predict the binding modes of designed compounds within the active site of a biological target. ekb.egekb.eg This allows for the prioritization of molecules for synthesis and helps in understanding structure-activity relationships. For example, molecular modeling was used to investigate the binding affinity of 6-chloroquinoxaline (B1265817) derivatives towards the VEGFR-2 active site. ekb.egekb.eg

In Silico ADMET Prediction: Computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. ekb.egekb.eg This helps in the early identification of candidates with favorable pharmacokinetic profiles and reduces the likelihood of late-stage failures in drug development. ekb.egekb.eg

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and understand the origins of stereoselectivity in synthetic transformations, aiding in the optimization of reaction conditions. rsc.org

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened computationally against a specific target to identify potential hits for subsequent synthesis and biological evaluation. nih.gov

This synergistic approach, combining predictive computational models with empirical synthetic chemistry, accelerates the discovery and optimization of new chemical entities with desired properties. jddhs.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-1,2,3,4-tetrahydroquinoxaline?

- Methodological Answer : Two primary routes are validated:

- Catalytic Transfer Hydrogenation : Using tetrabutylammonium bromide (TBAB) as a catalyst, 6-chloroquinoxaline undergoes hydrogenation with a Hantzsch ester as the hydrogen donor. This method achieves yields up to 89% and avoids harsh conditions (e.g., high-pressure H₂) .

- Condensation Reactions : Cyclohexanone derivatives and chlorinated phenylhydrazines can be condensed under acidic conditions. For example, 4-chlorophenylhydrazine reacts with cyclohexanone to form intermediates, followed by cyclization (yields ~92–98%) .

- Key Data :

| Method | Catalyst/Reagents | Yield | Key NMR Peaks (1H, δ ppm) |

|---|---|---|---|

| TBAB | Hantzsch ester | 89% | 3.38 (s, 4H, –CH₂–), 6.38–6.51 (aromatic) |

| Condensation | HCl/AcOH | 98% | Requires further characterization |

Q. How can NMR spectroscopy distinguish this compound from analogs?

- Methodological Answer : Focus on 1H and 13C NMR assignments :

- 1H NMR : The tetrahydroquinoxaline core shows a singlet at δ 3.38 ppm (4H, –CH₂– groups). Aromatic protons appear as three distinct doublets (δ 6.38–6.51 ppm) due to the chloro substituent’s deshielding effect .

- 13C NMR : Key signals include δ 41.1–41.2 ppm (–CH₂– carbons) and δ 110.3–135.3 ppm (aromatic carbons). The chlorine atom induces a downfield shift at δ 135.3 ppm (C adjacent to Cl) .

- Differentiation : Compare with non-chlorinated analogs (e.g., 6-methoxy derivatives), where methoxy groups cause upfield aromatic shifts (~δ 6.2–6.3 ppm) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Keep away from ignition sources (P210) and moisture. Store in airtight containers at 2–8°C .

- Handling : Use PPE (gloves, goggles) to avoid inhalation/skin contact. Emergency measures include rinsing with water for 15 minutes upon exposure (P101, P103) .

Advanced Research Questions

Q. How do catalytic systems (e.g., TBAB vs. transition metals) affect the efficiency of tetrahydroquinoxaline synthesis?

- Methodological Answer :

- TBAB : Operates via a Brønsted acid-mediated pathway, enabling mild conditions (room temperature, 12–24 hrs). Ideal for halogenated substrates due to minimized side reactions (e.g., dehalogenation) .

- Transition Metals (Mn/Fe/Co) : These catalysts often require higher temperatures (80–120°C) and H₂ pressure. While effective for non-halogenated analogs, they risk Cl– group removal in 6-chloro derivatives, reducing yields .

- Data Comparison :

| Catalyst | Temp (°C) | H₂ Pressure | Yield (6-Cl Derivative) |

|---|---|---|---|

| TBAB | 25 | None | 89% |

| Co | 100 | 50 bar | ≤62% |

Q. What mechanistic insights explain contradictions in reaction yields for this compound?

- Methodological Answer : Yield discrepancies arise from:

- Substrate Sensitivity : Chlorine’s electron-withdrawing effect slows hydrogenation kinetics. TBAB’s ionic liquid-like environment stabilizes intermediates, enhancing efficiency .

- Byproduct Formation : In metal-catalyzed routes, competing pathways (e.g., C–Cl bond cleavage) generate undesired products. This is mitigated in TBAC systems .

- Experimental Design : Use kinetic studies (e.g., monitoring via in situ IR) to track intermediate stability under TBAB vs. metal catalysis.

Q. How can computational modeling optimize regioselectivity in derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Model the electronic effects of the Cl substituent on reaction pathways. For example, predict the activation energy for hydrogenation at different ring positions.

- Docking Studies : If the compound is a pharmacophore, simulate binding interactions with biological targets (e.g., enzymes) to guide functionalization .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.